PDE IV Selectivity Distinguishes Propentofylline from Pentoxifylline and Other Xanthines
In a direct comparative study of four xanthine derivatives (pentoxifylline, propentofylline, torbafylline, and albifylline), propentofylline uniquely exhibited marked selectivity toward the rolipram-sensitive PDE IV isoform versus the cGMP-inhibited PDE III [1]. In contrast, the other xanthines inhibited both cAMP-specific isoforms with similar modest potency in the 10⁻⁴ M range [1]. Propentofylline was also the most potent inhibitor across all PDE isoforms tested, with an IC₅₀ of 20 μM against PDE II, whereas torbafylline was the weakest inhibitor overall [1].
| Evidence Dimension | PDE isoform inhibition selectivity and potency |
|---|---|
| Target Compound Data | Marked selectivity for PDE IV vs PDE III; most potent inhibitor across all isoforms; PDE II IC₅₀ = 20 μM |
| Comparator Or Baseline | Pentoxifylline, torbafylline, and albifylline: modest inhibition (IC₅₀ in 10⁻⁴ M range) of both PDE IV and PDE III with no selectivity |
| Quantified Difference | Propentofylline is the only compound among the four tested that exhibits marked PDE IV selectivity; propentofylline is the best inhibitor across all isoforms, while torbafylline is the weakest |
| Conditions | Rat heart cytosol PDE isoforms resolved by HPLC Mono Q ion-exchange column |
Why This Matters
This isoform selectivity profile enables researchers to dissect cAMP-specific signaling pathways without confounding effects on cGMP-regulated PDE III activity, a capability not offered by pentoxifylline.
- [1] Meskini N, Nemoz G, Okyayuz-Baklouti I, et al. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation. Biochem Pharmacol. 1994;47(5):781-788. View Source
